molecular formula C15H17FN4O B7562274 2-Fluoro-6-[3-(2-oxoimidazolidin-1-yl)piperidin-1-yl]benzonitrile

2-Fluoro-6-[3-(2-oxoimidazolidin-1-yl)piperidin-1-yl]benzonitrile

Katalognummer B7562274
Molekulargewicht: 288.32 g/mol
InChI-Schlüssel: RTRJUECGLVOCNC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Fluoro-6-[3-(2-oxoimidazolidin-1-yl)piperidin-1-yl]benzonitrile, also known as FIPI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. FIPI is a potent and selective inhibitor of phospholipase D (PLD), an enzyme that plays a crucial role in various cellular processes, including membrane trafficking, signal transduction, and cytoskeletal reorganization.

Wissenschaftliche Forschungsanwendungen

2-Fluoro-6-[3-(2-oxoimidazolidin-1-yl)piperidin-1-yl]benzonitrile has been extensively studied for its potential applications in various research fields, including cancer, inflammation, and neurodegenerative diseases. PLD is known to play a crucial role in cancer cell growth and proliferation, and this compound has been shown to inhibit the growth of various cancer cell lines. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative diseases, PLD has been implicated in the formation of amyloid plaques, and this compound has been shown to reduce the accumulation of these plaques.

Wirkmechanismus

2-Fluoro-6-[3-(2-oxoimidazolidin-1-yl)piperidin-1-yl]benzonitrile acts as a potent and selective inhibitor of PLD by binding to the active site of the enzyme. PLD catalyzes the hydrolysis of phosphatidylcholine to generate phosphatidic acid, which plays a crucial role in various cellular processes. By inhibiting PLD, this compound disrupts these processes, leading to various physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound inhibits cell growth and induces apoptosis. In inflammation, this compound inhibits the production of pro-inflammatory cytokines, leading to a reduction in inflammation. In neurodegenerative diseases, this compound reduces the accumulation of amyloid plaques, leading to a reduction in disease progression.

Vorteile Und Einschränkungen Für Laborexperimente

2-Fluoro-6-[3-(2-oxoimidazolidin-1-yl)piperidin-1-yl]benzonitrile has several advantages for lab experiments, including its high potency and selectivity for PLD. Additionally, this compound is relatively easy to synthesize, making it readily available for research purposes. However, this compound has some limitations, including its potential toxicity and the need for further studies to determine its long-term effects.

Zukünftige Richtungen

There are several future directions for the research of 2-Fluoro-6-[3-(2-oxoimidazolidin-1-yl)piperidin-1-yl]benzonitrile. One potential direction is to investigate its potential applications in other disease areas, such as cardiovascular disease and diabetes. Additionally, further studies are needed to determine the long-term effects of this compound and its potential toxicity. Finally, the development of more potent and selective PLD inhibitors could lead to new therapeutic options for various diseases.

Synthesemethoden

The synthesis of 2-Fluoro-6-[3-(2-oxoimidazolidin-1-yl)piperidin-1-yl]benzonitrile involves a multi-step process that includes the preparation of intermediates and their subsequent coupling. The first step involves the preparation of 2-fluoro-6-nitrobenzonitrile, which is then reacted with 3-(2-oxoimidazolidin-1-yl)piperidine to form the intermediate this compound. This intermediate is then reduced to form this compound.

Eigenschaften

IUPAC Name

2-fluoro-6-[3-(2-oxoimidazolidin-1-yl)piperidin-1-yl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4O/c16-13-4-1-5-14(12(13)9-17)19-7-2-3-11(10-19)20-8-6-18-15(20)21/h1,4-5,11H,2-3,6-8,10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTRJUECGLVOCNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=C(C(=CC=C2)F)C#N)N3CCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.